REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:21]=[CH:20][C:8]2[S:9](=[O:19])[C:10]([C:16](O)=[O:17])=[C:11]([O:12][CH:13]([CH3:15])[CH3:14])[C:7]=2[CH:6]=1.S(Cl)(Cl)=O.[NH3:26].Cl>[Cl-].[Na+].O.C1COCC1.CN(C=O)C>[CH3:3][O:4][C:5]1[CH:21]=[CH:20][C:8]2[S:9](=[O:19])[C:10]([C:16]([NH2:26])=[O:17])=[C:11]([O:12][CH:13]([CH3:15])[CH3:14])[C:7]=2[CH:6]=1 |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
326 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid-1-oxide
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(S(C(=C2OC(C)C)C(=O)O)=O)C=C1
|
Name
|
|
Quantity
|
713 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the thick precipitate is cooled to -10° C.
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours the solution is cooled to -78° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a suspension
|
Type
|
WASH
|
Details
|
The organic phase is washed with additional acidic brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid is recrystallized from EtOAc
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(S(C(=C2OC(C)C)C(=O)N)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.44 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |